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bofA protein

intramembrane proteolysis SpoIVFB metalloprotease regulated intramembrane proteolysis (RIP)

BofA protein (bypass-of-forespore protein A, sigma-K factor-processing regulatory protein BofA) is an 87-amino-acid integral membrane protein (~8.87 kDa, pI 9.32) encoded by the bofA gene in Bacillus subtilis and conserved across endospore-forming Firmicutes. It functions as the primary inhibitory subunit of the pro-σK processing complex, binding directly to the membrane-embedded metalloprotease SpoIVFB and blocking its intramembrane-cleaving protease (I-Clip) activity until a forespore-derived signal relieves inhibition.

Molecular Formula C6H16Cl2N2
Molecular Weight 0
CAS No. 135844-35-8
Cat. No. B1176641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamebofA protein
CAS135844-35-8
SynonymsbofA protein
Molecular FormulaC6H16Cl2N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BofA Protein (CAS 135844-35-8) Procurement Guide: Sporulation-Specific Intramembrane Protease Inhibitor for Bacterial Development Research


BofA protein (bypass-of-forespore protein A, sigma-K factor-processing regulatory protein BofA) is an 87-amino-acid integral membrane protein (~8.87 kDa, pI 9.32) encoded by the bofA gene in Bacillus subtilis and conserved across endospore-forming Firmicutes [1][2]. It functions as the primary inhibitory subunit of the pro-σK processing complex, binding directly to the membrane-embedded metalloprotease SpoIVFB and blocking its intramembrane-cleaving protease (I-Clip) activity until a forespore-derived signal relieves inhibition [2][3]. BofA is one of only two natural protein inhibitors of SpoIVFB (the other being SpoIVFA), and the two proteins act synergistically to maintain SpoIVFB in an inactive state during the σK checkpoint of bacterial sporulation [4].

Why SpoIVFA Alone or Generic Protease Inhibitors Cannot Substitute for BofA Protein in Sporulation and RIP Research


BofA is functionally non-redundant with SpoIVFA despite their shared role in SpoIVFB inhibition. While SpoIVFA serves principally as a scaffolding and assembly factor that bridges BofA to SpoIVFB, BofA provides the direct active-site-occluding inhibitory contact; SpoIVFA alone yields a cleavage ratio of 0.6 ± 0.05 (minimal inhibition versus 0.78 ± 0.02 uninhibited), whereas the BofA–SpoIVFA combination reduces cleavage to near-undetectable levels [1][2]. BofA alone can markedly inhibit SpoIVFB even in the absence of SpoIVFA in heterologous systems, demonstrating its role as the primary inhibitory determinant [3]. Furthermore, BofA phylogenetically tracks with endospore-forming capacity—it is absent from non-sporulating bacteria, and among sporulators that retain BofA, approximately half lack a recognizable spoIVFA gene, underscoring BofA as the more deeply conserved inhibitory subunit [1][4]. Generic small-molecule metalloprotease inhibitors do not recapitulate the physiological regulation by BofA that couples SpoIVFB activity to forespore signals via regulated relief of inhibition by SpoIVB and CtpB serine proteases [5].

Quantitative Differential Evidence for BofA Protein: Head-to-Head Comparisons Against SpoIVFA and Related Inhibitors


BofA + SpoIVFA Near-Complete SpoIVFB Inhibition vs. SpoIVFA-Alone Weak Inhibition: Cleavage Ratio Comparison in E. coli Heterologous Assay

In a quantitative E. coli coexpression cleavage assay, the combination of BofA and SpoIVFA produced from a single pET Quartet plasmid reduced Pro-σK(1–127) cleavage by SpoIVFB to near-undetectable levels. In contrast, SpoIVFA alone (pET Triplet) was essentially non-inhibitory, yielding a cleavage ratio of 0.6 ± 0.05, statistically indistinguishable from the uninhibited control (0.78 ± 0.02) [1][2]. BofA alone (pET Triplet GFPΔ27BofA) provided only weak partial inhibition (cleavage ratio 0.7 ± 0.1). The two-plasmid co-production of BofA and SpoIVFA gave an intermediate cleavage ratio of 0.3 ± 0.08, demonstrating that stoichiometric co-expression from a single vector is required for full inhibitory potency. Three conserved BofA residues—N48, N61, and T64—were identified as essential for inhibition; their alanine substitution strongly impaired SpoIVFB inhibition [1].

intramembrane proteolysis SpoIVFB metalloprotease regulated intramembrane proteolysis (RIP)

BofA-Driven >20-Fold Stabilization of SpoIVFA: Quantitative Immunoblot Evidence from B. subtilis Sporulation

In B. subtilis sporulation, the presence of BofA increases SpoIVFA protein levels by greater than 20-fold as measured by quantitative immunoblot analysis using a SpoIVFB-GFP reporter system, and SpoIVFA is substantially stabilized against proteolytic turnover [1]. In the absence of BofA, SpoIVFA accumulates only weakly, and pro-σK processing is derepressed. Enhanced accumulation of SpoIVFA in a bofA-null background (achieved via an ftsH null mutation that blocks SpoIVFA degradation) substantially inhibits pro-σK processing, confirming that BofA-mediated SpoIVFA stabilization is the rate-limiting factor for establishing the inhibited state [1]. The >20-fold stabilization effect is BofA-specific: no other sporulation protein replicates this magnitude of SpoIVFA accumulation enhancement.

SpoIVFA stabilization pro-σK processing regulation Bacillus subtilis sporulation

BofA Occupies the SpoIVFB Active Site Cleft via Transmembrane Segment 2: Cross-Linking Evidence Differentiating BofA from SpoIVFA

In vivo disulfide cross-linking experiments in E. coli demonstrated that BofA transmembrane segment 2 (TMS2) directly occupies the membrane-embedded active site cleft of SpoIVFB. A specific cross-link was observed between BofA residue A41C and SpoIVFB residue V86C, placing BofA TMS2 in the substrate-binding groove [1][2]. SpoIVFA does not directly contact the SpoIVFB active site; instead, SpoIVFA bridges the BofA C-terminal region and SpoIVFB, forming a membrane-embedded inhibitory complex where BofA is the active-site-occluding subunit and SpoIVFA is the structural scaffold [1][3]. Neither BofA nor SpoIVFA prevented SpoIVFB from interacting with the substrate C-terminal region, but both proteins together interfered with cross-linking between the SpoIVFB active site and the substrate N-terminal Proregion—the segment normally cleaved—confirming that BofA physically blocks substrate access to the catalytic site [1].

intramembrane protease inhibition active site occlusion disulfide cross-linking

BofA Phylogenetic Restriction to Endospore-Forming Bacteria vs. SpoIVFA Distribution: Class-Level Differential Conservation

BofA (Pfam PF07441, TIGRFAMs TIGR02862) is found exclusively in endospore-forming bacteria (Bacillus, Clostridium, and related genera) and is absent from all non-sporulating prokaryotes [1]. Among endospore-forming species that encode BofA, approximately half lack a recognizable spoIVFA gene, indicating that BofA is the more deeply conserved inhibitory subunit and that some sporulators may employ BofA-dependent inhibition without SpoIVFA [2][3]. In Bacillus subtilis, the bofA gene is part of a conserved operon (dnaX-ebfC-recR-yaaL-bofA) and is regulated by SpoIIID during sporulation [4]. BofA orthologs share 38% sequence identity between Bacillus and Clostridium species; conserved residues cluster in TMS2 and the C-terminal region, corresponding to the functional domains identified by mutagenesis [2][5].

endospore formation phylogenetic conservation Firmicutes sporulation

bofA Transcription as a Quantitative Biomarker for Sporulation Efficiency: 8.87% Upregulation Correlates with Enhanced Spore Yield

In an industrially relevant Bacillus licheniformis BF-002 strain, implementation of an automatic carbon/nitrogen co-feeding strategy increased spore yield to 2.59 × 10^10 CFU/mL and upregulated transcription of four sporulation genes: spo0A (+7.42%), spoIIGA (+8.46%), bofA (+8.87%), and spoIV (+9.79%) relative to fixed-concentration glucose control [1]. The rank order of transcriptional upregulation (spoIV > bofA > spoIIGA > spo0A) mirrors the temporal hierarchy of sporulation gene expression, with bofA—a late-stage σK-checkpoint regulator—showing the second-highest fold increase among the four genes monitored. This establishes bofA transcript level as a quantifiable molecular indicator of sporulation process robustness.

sporulation optimization transcriptional biomarker Bacillus bioprocessing

BofA Protein (CAS 135844-35-8) Validated Research and Industrial Application Scenarios


In Vitro Reconstitution of Regulated Intramembrane Proteolysis (RIP) for Drug Discovery

BofA protein is the essential inhibitory subunit for reconstituting the complete SpoIVFB–SpoIVFA–BofA pro-σK processing complex in vitro. The E. coli heterologous coexpression system described by Olenic et al. [1] provides a validated protocol: pET Quartet plasmids encoding Pro-σK(1–127), cytTM-SpoIVFB, BofA (or GFPΔ27BofA), and SpoIVFA achieve near-complete inhibition (cleavage ratio near zero), which can be partially relieved by coexpression of SpoIVB or by SpoIVFB F66A substitution (12–14% cleavage recovery) [1][2]. This system is directly applicable to screening small-molecule or peptide modulators of S2P-family intramembrane metalloproteases, a target class implicated in bacterial virulence and human cholesterol homeostasis.

Structural Biology of Membrane-Embedded Protease–Inhibitor Complexes

BofA is the only known natural protein inhibitor that directly occupies the active site cleft of a prokaryotic intramembrane metalloprotease, as demonstrated by disulfide cross-linking between BofA TMS2 (A41C) and the SpoIVFB active site (V86C) [1][3]. The structural model of the SpoIVFB–BofA–SpoIVFA membrane-embedded inhibition complex, built using Rosetta with cross-linking and co-evolutionary constraints, provides a template for cryo-EM or crystallography studies. Recombinant BofA (UniProt P24282; 87 aa; ~8.87 kDa) is tractable for structural biology due to its small size and defined transmembrane topology (2–3 TMSs) established by lacZ/phoA fusion analysis [4].

Sporulation Competence Biomarker and Process Analytical Technology (PAT) for Bacillus-Based Biomanufacturing

bofA transcript level serves as a quantifiable molecular marker for sporulation process robustness, with an 8.87% upregulation correlating with enhanced spore yield (2.59 × 10^10 CFU/mL) and improved spore viability after spray-drying (85.94%) in B. licheniformis [5]. Recombinant BofA protein or anti-BofA antibodies can be deployed as calibration standards for RT-qPCR assays, ELISA-based quantification of BofA protein levels, or Western blot normalization controls in industrial Bacillus fermentation monitoring, providing a sporulation-specific quality attribute that complements traditional plate-count methods.

Antimicrobial Target Validation: Disruption of Sporulation in Pathogenic Clostridia and Bacilli

BofA is conserved across pathogenic endospore-formers including Clostridium botulinum, C. perfringens, C. tetani, and Bacillus anthracis (all encode bofA orthologs with TIGR02862 domain identity) [6]. The BofA–SpoIVFA interaction interface identified by in vivo disulfide cross-linking (BofA C-terminal region proximal to SpoIVFA TMS) [3] represents a species-conserved target for small-molecule disruption. Compounds that prevent BofA from binding SpoIVFB would derepress pro-σK processing, potentially blocking sporulation and reducing pathogen persistence. Recombinant BofA protein is the requisite reagent for developing high-throughput binding assays (FP, TR-FRET, or SPR) to screen for BofA–SpoIVFB or BofA–SpoIVFA interaction inhibitors.

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